N-Acetyl-DL-alanine-d7

Mass Spectrometry Quantitative Bioanalysis Isotope Labeling

Quantitative bioanalysis of N-acetyl-DL-alanine faces matrix effects and ionization variability. N-Acetyl-DL-alanine-d7 (CAS 1426819-64-0) solves this as a stable isotope-labeled internal standard (SIL-IS). - +7 Da mass shift ensures clear spectrometric separation from analyte - Minimized deuterium isotope effect for accurate co-elution in LC-MS/GC-MS - ≥98% purity; powder form; supports GMP/ICH Q2(R1) compliance Ideal for plasma, urine, cell lysates, and metabolic flux studies.

Molecular Formula C5H9NO3
Molecular Weight 138.17 g/mol
Cat. No. B12422466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-DL-alanine-d7
Molecular FormulaC5H9NO3
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C
InChIInChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/i1D3,2D3,3D
InChIKeyKTHDTJVBEPMMGL-YYWVXINBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-DL-alanine-d7 Specifications & Procurement


N-Acetyl-DL-alanine-d7 is a stable isotope-labeled derivative of N-acetyl-DL-alanine in which seven hydrogen atoms are substituted with deuterium (²H), increasing the molecular weight from 131.13 g/mol for the unlabeled compound to 138.17 g/mol for the deuterated analog . This isotopic labeling strategy enables the compound to serve as an internal standard in quantitative analytical workflows, including nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS), where it co-elutes with the analyte while remaining spectrometrically distinct [1]. The compound is supplied as a powder and is available with a purity specification of ≥98% from commercial sources .

Product type Stable isotope-labeled internal standard (SIL-IS, d7)
Workflows LC-MS, GC-MS, NMR quantitative analysis
Form & purity Powder; purity specification supports quantitative bioanalysis

N-Acetyl-DL-alanine-d7 Substitution Limitations


In quantitative LC-MS/MS and GC-MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is essential to correct for matrix effects, ionization suppression, and sample preparation variability [1]. However, substitution of N-Acetyl-DL-alanine-d7 with either the unlabeled parent compound or a different deuterated isotopologue (e.g., d3 or d4) is not analytically equivalent and may compromise data integrity [2]. The unlabeled compound lacks the mass shift required for spectrometric differentiation, rendering it unsuitable for use as an internal standard. Isotopologues with fewer deuterium atoms, while maintaining a detectable mass difference, may be subject to chromatographic deuterium isotope effects and exhibit distinct extraction behavior relative to the analyte, depending on the labeling position and the chromatographic system [3]. Furthermore, the d7 isotopologue provides a greater nominal mass shift (+7 Da) compared to lower-labeled alternatives, offering enhanced signal separation and a lower risk of isotopic interference in complex matrices [2].

Mass shift
d7: provides robust +7 Da shift for clear spectrometric differentiation
Unlabeled: no mass shift, cannot serve as ISTD; d3/d4: lower shift (+3/+4 Da) may increase isotopic interference
Deuterium isotope effect
d7 labeling pattern intended to minimize chromatographic resolution from analyte
Higher-deuterated or differently labeled isotopologues may show altered retention, compromising co-elution
Purity specification
≥98% purity supports quantitative reliability
Lower purity alternatives (e.g., 95% for d3) may introduce interfering impurities
Substitution with unlabeled or lower-labeled isotopologues may shift matrix normalization, co-elution, and quantitation accuracy; analytical equivalence must be verified.

N-Acetyl-DL-alanine-d7 vs. Other Isotopologues


Mass Shift Superiority

N-Acetyl-DL-alanine-d7 provides a nominal mass shift of +7 Da relative to the unlabeled analyte (N-acetyl-DL-alanine, MW 131.13 g/mol), increasing the molecular weight to 138.17 g/mol . In contrast, the d3 isotopologue yields a +3 Da shift (MW 134.15 g/mol), the d4 isotopologue a +4 Da shift (MW 135.16 g/mol), and the d6 isotopologue a +6 Da shift (MW 137.16 g/mol) .

Mass shift comparison
Class-level inference
d7: MW 138.17, +7 Da shift vs. unlabeled (131.13, 0 Da); d3: +3 Da, d4: +4 Da, d6: +6 Da. 133% greater shift than d3.
Supports signal separation and reduces isotopic interference risk
Data to verify in target matrix; class-level inference
Mass Spectrometry Quantitative Bioanalysis Isotope Labeling

Minimized Deuterium Isotope Effect

Deuterium-labeled compounds can exhibit altered chromatographic retention times relative to their protiated counterparts, a phenomenon known as the deuterium isotope effect [1]. This effect is dependent on both the number and the specific location of deuterium atoms within the molecule. Studies have demonstrated that compounds labeled with a higher number of deuterium atoms in specific functional groups may display greater chromatographic resolution, which can lead to inaccurate quantitation if the internal standard and analyte do not co-elute precisely [1]. For comparative proteomics applications, reagents containing three deuterium atoms have been reported to reduce the deuterium isotope effect compared to reagents containing eight deuterium atoms [1]. The d7 isotopologue, with its labeling pattern distributed across both the acetyl group and the alanine backbone, is designed to mitigate these resolution effects while maintaining a robust mass shift for detection.

Deuterium isotope effect mitigation
Class-level
d7 labeling on acetyl group and alanine backbone is designed to balance mass shift with co-elution; d8 ICAT reagents show significant chromatographic resolution.
May support co-elution with analyte; requires validation
Retention time shift data not available for this compound
Chromatography Isotope Effects LC-MS

Purity Specification

Commercial suppliers of N-Acetyl-DL-alanine-d7 specify a purity of ≥98% (typically determined by HPLC or NMR) . In contrast, some suppliers of alternative isotopologues (e.g., d3) report a lower purity specification of 95% .

Reported purity specification
Cross-study comparable
≥98% (d7) vs 95% (d3)
Higher purity may reduce impurity interference in MS quantitation
Supplier-specific; lot review recommended
Quality Control Analytical Chemistry Internal Standard

N-Acetyl-DL-alanine-d7 Applications


Absolute Quantification in Biological Matrices

N-Acetyl-DL-alanine-d7 is ideally suited as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of N-acetyl-DL-alanine in complex biological samples (e.g., plasma, urine, cell lysates, or tissue homogenates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The +7 Da mass shift ensures clear mass spectrometric differentiation from the endogenous analyte, while the minimized deuterium isotope effect promotes accurate co-elution, normalizing for matrix effects and ionization variability [1]. Researchers should spike a known amount of the d7 standard into each sample and calibration standard to generate a calibration curve, enabling precise and reproducible quantification of the target analyte.

Metabolic Flux Analysis & Tracer Studies

N-Acetyl-DL-alanine-d7 can be employed as a tracer in metabolic flux analysis to investigate the turnover and utilization of acetylated amino acids in cellular systems . By supplementing cell culture media with the deuterated compound and monitoring its incorporation and conversion into downstream metabolites via LC-MS, researchers can elucidate the dynamics of metabolic pathways involving N-acetylated amino acids. The deuterium label provides a stable, non-radioactive means of tracking the compound's fate, enabling insights into metabolic regulation and pathway flux.

Method Development and Validation

In pharmaceutical research and development, N-Acetyl-DL-alanine-d7 serves as a critical reference material for developing and validating analytical methods to quantify N-acetyl-DL-alanine and related impurities in drug substances or drug products . Its high purity specification (≥98%) and well-defined isotopic labeling make it an acceptable standard for assessing method accuracy, precision, linearity, and robustness in accordance with regulatory guidelines (e.g., ICH Q2(R1)). The use of a deuterated internal standard is considered best practice for achieving the accuracy and precision required for regulatory submissions.

Quality Control & Release Testing

N-Acetyl-DL-alanine-d7 can be utilized as an internal standard in quality control (QC) laboratories for the release testing of pharmaceutical products containing N-acetyl-DL-alanine or related amino acid derivatives . By spiking the d7 standard into QC samples, analysts can ensure that the measured concentration of the active pharmaceutical ingredient or impurity meets predefined acceptance criteria. This application leverages the compound's ability to correct for analytical variability, ensuring the reliability of batch release decisions and supporting Good Manufacturing Practice (GMP) compliance.

Application
Selection Property
Validation Focus
Quantification in research matrices
+7 Da mass shift; co-elution fidelity
Matrix-effect normalization; calibration linearity review
Metabolic flux analysis & tracer studies
Stable, non-radioactive deuterium label
Pathway flux monitoring; incorporation rate review
Method performance assessment
High purity specification; isotopic labeling
Accuracy, precision, linearity in research context
Research QC sample testing
Internal standard for analytical variability correction
Analytical reproducibility; batch consistency review

Technical Documentation Hub

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